molecular formula C14H15NO2S B187368 Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 4815-37-6

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

Cat. No.: B187368
CAS No.: 4815-37-6
M. Wt: 261.34 g/mol
InChI Key: SXONDAWSQJWZEO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃, δ ppm) :

  • δ 1.35 (t, 3H) : Ethyl group (-CH₂CH₃).
  • δ 2.40 (s, 3H) : Methyl group at C5.
  • δ 4.30 (q, 2H) : Ethyl ester (-COOCH₂CH₃).
  • δ 6.50–7.40 (m, 5H) : Aromatic protons from phenyl.
  • δ 5.20 (br s, 2H) : Amino protons (-NH₂).

¹³C NMR (100 MHz, CDCl₃, δ ppm) :

  • δ 14.1 : Ethyl CH₃.
  • δ 61.8 : Ester CH₂.
  • δ 165.5 : Carbonyl (C=O).
  • δ 110–150 : Aromatic and thiophene carbons.

Infrared (IR) Spectroscopy Fingerprinting

IR spectra (KBr, cm⁻¹) highlight functional groups :

  • 3350–3200 : N–H stretching (amine).
  • 1705 : C=O stretching (ester).
  • 1600–1450 : C=C aromatic/thiophene.
  • 1250 : C–N stretching.

Table 2: IR Absorption Bands

Band (cm⁻¹) Assignment
3350–3200 N–H stretch (amine)
1705 C=O stretch (ester)
1600–1450 C=C aromatic/thiophene
1250 C–N stretch

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 261.34 [M+H]⁺ , with key fragments :

  • m/z 232 : Loss of ethyl group (-C₂H₅).
  • m/z 188 : Cleavage of carboxylate (-COOEt).
  • m/z 91 : Tropylium ion (C₇H₇⁺) from phenyl.

Fragmentation Pathway

  • Decarboxylation : Loss of COOEt generates a thiophene-amine intermediate.
  • Retro-Diels-Alder : Ring opening yields phenyl and methylthiophene fragments.

Properties

IUPAC Name

ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(9(2)18-13(12)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXONDAWSQJWZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351237
Record name ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-37-6
Record name 2-Amino-3-carboethoxy-5-methyl-4-phenylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-37-6
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Record name ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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Record name ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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Preparation Methods

Gewald Reaction: Core Methodology

The Gewald reaction is the principal method for synthesizing ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This two-step condensation process involves:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate from a ketone (propiophenone) and ethyl cyanoacetate.

  • Cyclization with Elemental Sulfur : Incorporation of sulfur into the intermediate to form the thiophene ring.

Reagents and Stoichiometry :

  • Propiophenone (0.1 mol): Provides the methyl and phenyl substituents at the 5- and 4-positions of the thiophene ring.

  • Ethyl cyanoacetate (0.1 mol): Supplies the cyano and ester functional groups.

  • Elemental sulfur (0.1 mol): Facilitates cyclization via nucleophilic attack.

  • Morpholine (20 mL): Acts as a base catalyst, deprotonating intermediates to drive the reaction forward.

  • Absolute ethanol (150 mL): Serves as the solvent, ensuring homogeneity and moderate reactivity.

Reaction Conditions :

  • Temperature : 55–65°C for 2 hours to promote condensation and cyclization.

  • Cooling : Overnight refrigeration to precipitate the crude product.

  • Purification : Recrystallization from methanol or ethanol yields the pure compound.

Table 1: Gewald Reaction Parameters

ParameterSpecification
KetonePropiophenone
CyanoesterEthyl cyanoacetate
SolventEthanol
BaseMorpholine
Reaction Time2 hours
Temperature60°C (mean)
Yield70–85% (theoretical)

Optimization Strategies for Industrial Scalability

Solvent Selection and Temperature Control

Ethanol is preferred for its balance of polarity and boiling point, which minimizes side reactions such as ester hydrolysis. Elevated temperatures (>70°C) risk decarboxylation, while temperatures <50°C prolong reaction times.

Stoichiometric Adjustments

A 1:1 molar ratio of ketone to cyanoester ensures complete conversion. Excess sulfur (1.2 equivalents) compensates for losses due to sublimation during heating.

Base Catalysis Alternatives

While morpholine is standard, piperidine or diethylamine may accelerate the reaction but require stricter pH control to avoid byproduct formation.

Analytical Characterization

Post-synthesis confirmation of the compound’s structure involves:

Spectroscopic Techniques

  • Infrared Spectroscopy (IR) :

    • N–H stretch: 3312 cm⁻¹ (primary amine).

    • C=O stretch: 1705 cm⁻¹ (ester carbonyl).

    • C–S vibration: 690 cm⁻¹ (thiophene ring).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR :

      • δ 1.35 ppm (t, 3H, CH₂CH₃).

      • δ 2.30 ppm (s, 3H, C–CH₃).

      • δ 4.29 ppm (q, 2H, OCH₂).

      • δ 6.05 ppm (s, 2H, NH₂).

    • ¹³C NMR :

      • δ 14.1 ppm (CH₂CH₃).

      • δ 166.2 ppm (C=O).

Mass Spectrometry

  • Molecular Ion Peak : m/z 261.36 (C₁₄H₁₅NO₂S).

  • Fragmentation Patterns : Loss of ethoxy (–OEt, m/z 216) and carboxylate (–COOEt, m/z 172).

Challenges and Mitigation in Large-Scale Production

Byproduct Formation

  • Diethyl Acetamide : Forms via ester-amine side reactions; minimized by maintaining anhydrous conditions.

  • Polysulfides : Result from sulfur aggregation; addressed by incremental sulfur addition.

Crystallization Issues

  • Solvent Polarity : Methanol yields smaller crystals with higher purity vs. ethanol’s larger, inclusion-prone crystals.

  • Seeding Techniques : Controlled nucleation improves crystal size distribution.

Comparative Analysis with Analogous Thiophenes

Substituent effects on reactivity and yield are critical:

  • 5-Methyl Group : Enhances electron density at C4, favoring electrophilic substitutions.

  • 4-Phenyl Group : Steric hindrance reduces dimerization but slows reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

EAMPTC is primarily noted for its potential therapeutic properties. Its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.

Therapeutic Properties:

  • Anti-inflammatory : EAMPTC derivatives have shown effectiveness in reducing inflammation.
  • Antimicrobial : Several studies indicate that thiophene derivatives possess significant antimicrobial activity against various pathogens.
  • Antitumor : Research has explored the potential of these compounds as antitumor agents, demonstrating efficacy in inhibiting cancer cell proliferation.
  • Analgesic and Anti-inflammatory : The compound has been investigated for its pain-relieving and anti-inflammatory properties, which could be beneficial in treating chronic pain conditions.

Case Study Example:
In a study focused on the synthesis of EAMPTC derivatives, researchers found that modifications to the thiophene ring enhanced the compound's biological activity, particularly against specific cancer cell lines. The study demonstrated a correlation between structural changes and increased potency, emphasizing the importance of chemical modification in drug development.

Microbiological Applications

EAMPTC has been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

Methods of Investigation:

  • Synthesis of EAMPTC derivatives was performed using multi-step organic reactions.
  • Antimicrobial activity was assessed through standard microbiological assays.

Findings:
The results indicated that certain derivatives exhibited strong inhibitory effects on pathogenic bacteria, suggesting their potential use as therapeutic agents in treating infections.

Endocrinology and Cardiology

Research has also explored the application of EAMPTC in endocrinology and cardiology:

  • Antihypertensive Agents : Thiophene derivatives have been investigated for their ability to lower blood pressure, offering potential treatment options for hypertension.
  • Cholesterol Inhibition : Some studies suggest that EAMPTC may serve as a cholesterol-lowering agent, contributing to cardiovascular health.

Virology

EAMPTC derivatives have shown promise as antiviral agents. Preliminary studies indicate their potential effectiveness against various viral infections, although further research is needed to establish specific mechanisms of action.

Material Science

Beyond biological applications, EAMPTC is being explored in material science for its properties as a metal complexing agent. This application could lead to advancements in catalysis and materials engineering.

Entomology

The compound's derivatives have been examined for their potential use in developing insecticides. Their effectiveness in targeting specific insect species could contribute to agricultural pest control strategies.

Summary Table of Applications

FieldApplicationKey Findings
PharmaceuticalsAnti-inflammatory, AntimicrobialEffective against various pathogens
MicrobiologyAntimicrobialStrong inhibitory effects on bacteria
EndocrinologyAntihypertensivePotential blood pressure-lowering effects
CardiologyCholesterol inhibitionMay contribute to cardiovascular health
VirologyAntiviralPreliminary effectiveness against viral infections
Material ScienceMetal complexing agentPotential advancements in catalysis
EntomologyInsecticidesEffective against specific insect species

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s sulfur atom plays a crucial role in its biological activity, enabling it to form stable complexes with metal ions and proteins .

Comparison with Similar Compounds

Substituent Variations at the Thiophene Core

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituents (Positions) Molecular Formula Melting Point (°C) Key Features
Target Compound (4815-37-6) 2-NH₂, 4-Ph, 5-Me, 3-COOEt C₁₄H₁₅NO₂S 92–93 High thermal stability; used in antitubercular screens
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (N/A) 2-NH₂, 4-Me, 5-Ph, 3-COOEt C₁₄H₁₅NO₂S N/A Positional isomer of target; phenyl/methyl swapped at 4/5 positions
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (350989-77-4) 2-NH₂, 4-Cl-Ph, 5-Me, 3-COOEt C₁₄H₁₄ClNO₂S N/A Chlorophenyl substituent enhances electron-withdrawing effects
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate (N/A) 2-NH₂, 5-(2-MeO-PhCONH), 4-Me, 3-COOEt C₁₇H₁₈N₂O₃S N/A Carbamoyl group increases polarity; potential for enhanced bioavailability
Ethyl 2-amino-4-methylthiophene-3-carboxylate (43088-42-2) 2-NH₂, 4-Me, 3-COOEt C₈H₁₁NO₂S 80–86 Simplified structure lacking phenyl; lower melting point

Physicochemical Properties

  • Melting Points: The target compound (92–93°C) has a higher melting point than Ethyl 2-amino-4-methylthiophene-3-carboxylate (80–86°C), attributed to the bulky phenyl group enhancing crystal lattice stability .

Biological Activity

Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₁O₂S. Its structure features a thiophene ring substituted with an amino group, a carboxylate group, and a phenyl group, which contribute to its biological activity.

Property Details
Molecular FormulaC₁₄H₁₅N₁O₂S
Molecular Weight273.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. Its sulfur atom plays a crucial role in forming stable complexes with metal ions and proteins .
  • Antioxidant Activity : It exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is beneficial in preventing cellular damage and inflammation.
  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving the inhibition of protein kinases associated with tumor growth .

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of several cancer cell lines. A notable study reported an IC50 value indicating strong antiproliferative effects against HCT116 cells at concentrations below 9 μM . The mechanism appears to involve the inhibition of pathways related to vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF), which are critical in cancer progression and metastasis .

Anti-inflammatory Effects

The compound shows promise as an anti-inflammatory agent. It has been linked to the modulation of inflammatory cytokines and may help reduce vascular permeability associated with diseases like diabetic retinopathy .

Case Studies

  • Inhibition of Retinal Endothelial Permeability : In vitro studies using retinal endothelial cells demonstrated that this compound could effectively prevent TNF/VEGF-induced permeability, with compounds exhibiting EC50 values as low as 1 nM .
  • Antiviral Potential : While primarily studied for its anticancer properties, there is emerging evidence suggesting potential antiviral activity against certain viruses, although specific data on efficacy remains sparse .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?

  • The compound is synthesized via the Gewald reaction , a two-step process involving propiophenone, ethyl cyanoacetate, sulfur, and morpholine in ethanol. Key steps include:

  • Dropwise addition of morpholine to prevent overheating during the exothermic reaction.
  • Heating to dissolve sulfur completely, followed by cooling to precipitate the product.
  • Recrystallization from methanol to achieve high purity (86% yield, m.p. 91–93°C) .
    • Reaction optimization focuses on solvent choice (ethanol), stoichiometric ratios, and temperature control to suppress side reactions .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) spectroscopy :

  • 1^1H NMR (CDCl3_3): δ 1.35 (t, 3H, Me), 2.30 (s, 3H, Me), 4.29 (q, 2H, C=O), 6.05 (s, 2H, NH2_2), 7.29 (m, 5H, HAr) .
    • Mass spectrometry : Molecular ion peaks (m/z) align with the molecular formula C14_{14}H15_{15}NO2_2S (calculated: 261.36 g/mol) .
    • Elemental analysis : Confirms C, H, N content (e.g., Found: C 64.30%, H 5.72%, N 5.31%) .

Q. What preliminary biological activities have been reported for this compound?

  • Antioxidant activity : Evaluated via DPPH radical scavenging assays, with IC50_{50} values compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory potential : Assessed in vivo using carrageenan-induced paw edema models in rodents, measuring reductions in inflammation markers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological interactions of this compound?

  • Molecular docking : Used to study binding affinities to targets like tubulin or adenosine receptors. Software such as AutoDock Vina predicts interaction modes and binding energies .
  • QSAR modeling : Correlates substituent effects (e.g., methyl or phenyl groups) with biological activity, guiding structural optimization .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

  • Crystallographic refinement : SHELXL software refines X-ray diffraction data, handling challenges like twinning or high thermal motion. Hydrogen-bonding networks are analyzed using graph-set notation to validate intermolecular interactions .
  • Validation tools : Programs like ORTEP-3 visualize thermal ellipsoids, while checkCIF/PLATON identify symmetry errors or displacement parameter inconsistencies .

Q. How do substituent variations at the 4- and 5-positions influence the compound’s reactivity and bioactivity?

  • Electronic effects : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances electrophilicity, altering reactivity in nucleophilic substitutions .
  • Bioactivity modulation : Methyl groups at the 4-position improve lipophilicity, enhancing membrane permeability in cell-based assays. Substituted phenyl rings (e.g., 3,4,5-trimethoxy) increase affinity for tubulin-binding sites .

Q. What methodologies are used to analyze conformational dynamics of the thiophene ring in solution and solid states?

  • Variable-temperature NMR : Detects ring puckering or pseudorotation in solution by monitoring chemical shift changes .
  • X-ray crystallography : Quantifies puckering parameters (amplitude qq, phase angle ϕ\phi) using Cremer-Pople coordinates to describe nonplanar conformations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

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